disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Description
Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a phosphorylated nucleotide derivative characterized by a purine base (6-oxo-1H-purin-9-yl) linked to a ribose-like oxolane ring and a bis-phosphorylated chain. This compound is structurally analogous to adenosine diphosphate (ADP) but features a modified purine moiety and distinct phosphate linkages. Its disodium salt form enhances solubility, making it suitable for biochemical applications, including enzymatic studies and nucleotide analog research .
Properties
IUPAC Name |
disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOKTVZCUBKOZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4Na2O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of the corresponding nucleoside. This process can be achieved through the reaction of the nucleoside with phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is typically obtained as a white to off-white powder or crystalline solid.
Chemical Reactions Analysis
Types of Reactions
Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated nucleoside derivatives, which can have different biological activities and applications.
Scientific Research Applications
Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is widely used in scientific research due to its role in:
Chemistry: As a reagent in the synthesis of nucleotides and nucleic acids.
Biology: In studies of DNA and RNA synthesis, as well as enzyme-substrate interactions.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the production of flavor enhancers and food additives.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and nucleic acids. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. The phosphorylated form can be incorporated into DNA or RNA, affecting their synthesis and function. The molecular targets include polymerases, kinases, and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Observations :
Purine Modifications :
- The target compound’s 6-oxo-purine differs from ADP’s adenine and FADH’s isoalloxazine-linked adenine. This substitution reduces its role in energy transfer but may enhance specificity in enzyme binding .
- AR-C67085 features a propylsulfanyl group on the purine, enhancing receptor antagonism by increasing hydrophobicity and steric hindrance .
Phosphate Linkages :
- The bis-phosphorylated chain in the target compound resembles ADP but lacks the terminal high-energy phosphate bond critical for ATP/ADP energy cycling .
- FADH includes a unique ribitol-phosphate-isoalloxazine structure, enabling redox activity via the flavin moiety .
AR-C67085 and related P2Y antagonists are tailored for therapeutic applications (e.g., antiplatelet agents), whereas the target compound is primarily a research tool .
Physicochemical Properties
Table 2: Solubility and Molecular Weight Comparison
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | Charge at pH 7.4 |
|---|---|---|---|
| Target Compound | ~785 (disodium salt) | High (due to disodium) | −3 (triphosphate) |
| ADP | 427.20 | Moderate | −3 |
| FADH | 829.52 | Low (hydrophobic moieties) | −4 |
| AR-C67085 | 785.28 | Low (chlorinated groups) | −2 |
Key Observations :
Biological Activity
Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound that incorporates a disodium phosphate moiety linked to a purine derivative. This unique structure suggests significant potential for biological activity, particularly in nucleotide metabolism and cellular signaling pathways.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 765.39 g/mol. The presence of the purine base and the hydroxymethylated sugar moiety contributes to its biochemical properties, positioning it as a potential analog to naturally occurring nucleotides.
1. Nucleotide Metabolism
This compound may mimic the biological functions of nucleotides such as ATP and GTP. These compounds are crucial for cellular energy transfer and signaling processes, including:
- Energy Transfer : Similar to ATP, this compound could play a role in energy metabolism.
- Cell Signaling : Its structural similarity to cyclic AMP (cAMP) suggests potential involvement in signal transduction pathways.
2. Enzyme Substrate Potential
Preliminary studies indicate that this compound might act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Its interaction with enzymes such as kinases and phosphatases could influence various cellular pathways.
Case Studies
- Antinociceptive Activity : Research has shown that compounds structurally related to this disodium phosphate derivative exhibit antinociceptive effects through adenosine A1 receptor (A1AR) agonism. For instance, studies demonstrated that modifications at the purine moiety could enhance binding affinities to A1AR, suggesting similar potential for the compound in pain modulation .
- Cellular Pathway Influence : Initial investigations into the compound's effects on cellular signaling pathways revealed that it could modulate cAMP levels, impacting downstream signaling events critical for various physiological responses .
Comparative Analysis
| Compound Name | Structure | Biological Role |
|---|---|---|
| Adenosine Triphosphate (ATP) | ATP Structure | Energy currency of the cell |
| Cyclic Adenosine Monophosphate (cAMP) | cAMP Structure | Second messenger in signaling pathways |
| This compound | TBD | Potential roles in nucleotide metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
